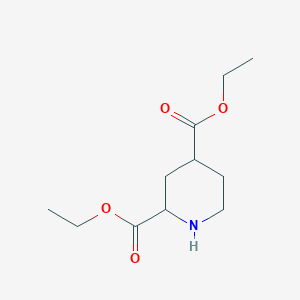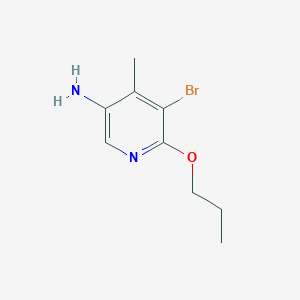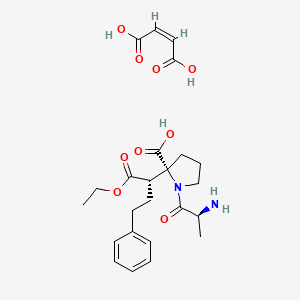
7-Fluoro-1-benzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1-benzofuran-5-carbonitrile is a chemical compound that belongs to the benzofuran family. . The presence of a fluorine atom and a nitrile group in its structure makes this compound a compound of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-benzofuran-5-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method is the free radical cyclization cascade, which is an effective way to construct complex benzofuran derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-1-benzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5-carboxylic acid derivatives, while reduction can produce benzofuran-5-amine derivatives.
Applications De Recherche Scientifique
7-Fluoro-1-benzofuran-5-carbonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-Fluoro-1-benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and nitrile group can enhance its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit key enzymes involved in disease progression .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the fluorine and nitrile groups.
7-Fluoro-1-benzofuran-5-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.
5-Fluoro-2-benzofuran-1-carbonitrile: This is another fluorinated benzofuran derivative with a different substitution pattern.
Uniqueness: 7-Fluoro-1-benzofuran-5-carbonitrile is unique due to the specific positioning of the fluorine atom and nitrile group, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H4FNO |
|---|---|
Poids moléculaire |
161.13 g/mol |
Nom IUPAC |
7-fluoro-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H4FNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H |
Clé InChI |
NZFLPLSFZPPTND-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=C(C=C(C=C21)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


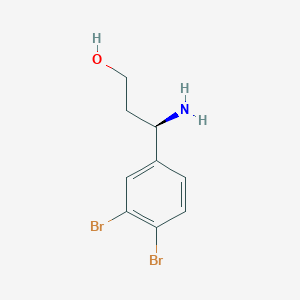

![Racemic-(3R,3aS,6aS)-tert-butyl3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13062436.png)
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13062445.png)
![4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane](/img/structure/B13062453.png)
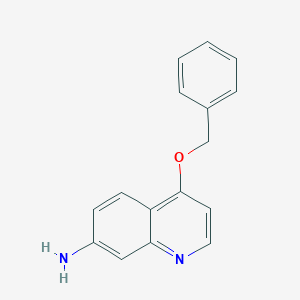

![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)
![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)
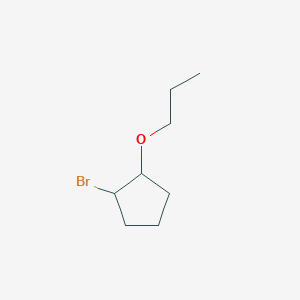
![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide](/img/structure/B13062502.png)
